Regaloside F is a phenolic glycerol glucoside predominantly found in the bulbs of certain lily species, particularly Lilium lancifolium and Lilium brownii var. viridulum. This compound is recognized for its potential health benefits and bioactive properties. Regaloside F is classified under the broader category of phenylpropanoids, which are known for their diverse biological activities, including antioxidant and anti-inflammatory effects .
The primary source of Regaloside F is the rhizomes of Lilium brownii var. viridulum, where it is extracted and utilized for various scientific applications. It falls under the classification of natural products, specifically phenolic compounds, which are characterized by their aromatic structures and hydroxyl groups that contribute to their reactivity and biological functions .
Regaloside F can be synthesized through various extraction methods from lily bulbs. The most common techniques include:
In laboratory settings, Regaloside F is often isolated using high-performance liquid chromatography (HPLC) techniques, enabling precise separation and quantification from complex mixtures found in plant extracts .
The molecular structure of Regaloside F can be represented by its canonical and isomeric SMILES notations:
COC1=C(C=CC(=C1)C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O.
These notations illustrate the compound's complex structure, which includes multiple hydroxyl groups and a glycerol backbone.
The compound has a CAS number of 120601-65-2, indicating its unique identification in chemical databases. Its molecular formula is C27H42O15, reflecting the number of carbon, hydrogen, and oxygen atoms present .
Regaloside F participates in several chemical reactions:
The reactions are generally conducted under controlled temperatures and pH levels to yield modified derivatives of Regaloside F that may exhibit enhanced biological activities or stability.
Regaloside F exhibits various biological activities through several mechanisms:
Regaloside F appears as a white to off-white powder with a high purity level (≥98%) when commercially available. It is soluble in dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol .
The compound's stability and reactivity can vary based on environmental conditions such as temperature and pH. Its phenolic nature allows it to participate in various chemical reactions that modify its structure for different applications.
Regaloside F has several scientific uses:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8